Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 88368-95-0
VCID: VC15900038
InChI: InChI=1S/C14H15ClN2O3/c1-9(18)17-8-10(5-6-16-14(19)20-2)12-7-11(15)3-4-13(12)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,19)
SMILES:
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate

CAS No.: 88368-95-0

Cat. No.: VC15900038

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate - 88368-95-0

Specification

CAS No. 88368-95-0
Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
IUPAC Name methyl N-[2-(1-acetyl-5-chloroindol-3-yl)ethyl]carbamate
Standard InChI InChI=1S/C14H15ClN2O3/c1-9(18)17-8-10(5-6-16-14(19)20-2)12-7-11(15)3-4-13(12)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,19)
Standard InChI Key KSYQXIWFVLSJQF-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCNC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 1H-indole scaffold substituted at the 3-position with a 2-(methylcarbamate)ethyl group and at the 1-position with an acetyl moiety. The 5-position is further modified with a chlorine atom, enhancing its electronic and steric properties . X-ray crystallographic data for analogous indole derivatives (e.g., N-acetyl-5-bromo-4-chloro-3-indoxyl glycosides) reveal planar indole rings with slight distortions due to bulky substituents . Key bond lengths and angles align with typical indole derivatives, as confirmed by comparative analyses .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₅ClN₂O₃
Molar Mass (g/mol)294.73
CAS Registry Number88368-95-0
Density (g/cm³)1.31 (predicted)
Melting Point (°C)Not reported
Boiling Point (°C)478.6 (predicted)
SolubilityDMSO, ethanol, methanol

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 5-chloroindole derivatives. A patented method involves:

  • Protection of Indole Nitrogen: Acetylation of the indole’s 1-position using acetic anhydride under basic conditions.

  • Ethyl Side Chain Introduction: Friedel-Crafts alkylation or Mitsunobu reaction to attach the 2-aminoethyl group at the 3-position .

  • Carbamate Formation: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate moiety .

An electrochemical synthesis approach, described in a Royal Society of Chemistry publication, utilizes constant cell potentials (5 V) to facilitate key coupling steps, improving yield and reducing byproducts . For example, ethyl (2-(1-tosyl-1H-indol-3-yl)ethyl)carbamate undergoes deprotection and acetylation to yield the target compound .

Optimization and Scalability

Critical parameters affecting yield include:

  • Temperature: Reactions performed at −20°C to 25°C .

  • Catalysts: BF₃·Et₂O for glycosylation steps in related indole syntheses .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol achieves >95% purity .

Physicochemical Properties and Stability

Thermal and pH Stability

The compound remains stable under ambient storage but degrades under extreme conditions:

  • Acidic Hydrolysis: Cleavage of the carbamate group at pH < 2, yielding 2-(1-acetyl-5-chloro-1H-indol-3-yl)ethylamine.

  • Basic Conditions: Deprotection of the acetyl group at pH > 10, forming the free indole amine.

  • Thermal Degradation: Decomposition above 200°C, with mass loss observed via thermogravimetric analysis .

Table 2: Stability Profile

ConditionEffectReference
pH 2 (HCl, 25°C)Carbamate hydrolysis (t₁/₂ = 4 h)
pH 10 (NaOH, 25°C)Acetyl deprotection (t₁/₂ = 2 h)
100°C (dry)<5% decomposition over 24 h

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for:

  • Kinase Inhibitors: Analogous indole carbamates inhibit CDK2 and EGFR kinases in nanomolar ranges.

  • Antidepressant Probes: Structural similarity to serotonin receptor ligands supports potential CNS applications .

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